2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-11(23-14-6-3-2-5-13(14)17)16(22)18-9-12-10-21(20-19-12)15-7-4-8-24-15/h2-8,10-11H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTRNTRMMNFGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2=CC=CS2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.39 g/mol. The structure features a fluorophenoxy group and a triazole moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the thiophene and triazole functionalities. The methods often include:
- Nucleophilic substitution to introduce the fluorophenoxy group.
- Coupling reactions to form the triazole linkage.
These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it exhibited significant cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 value indicating potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 21.6 | Apoptosis induction and G2/M phase arrest |
| CT-26 (Colorectal) | 742.36 | Inhibition of CDK1 activity and apoptosis |
The biological activity of 2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which halts proliferation.
- Apoptosis : It activates caspase pathways leading to programmed cell death. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
- Inhibition of Kinases : It inhibits cyclin-dependent kinases (CDK), particularly CDK1, which is crucial for cell cycle progression.
Study on CT-26 Murine Colorectal Adenocarcinoma Cells
In a controlled study, CT-26 cells were treated with varying concentrations of the compound. Results indicated:
- A dose-dependent decrease in cell viability.
- Morphological changes consistent with apoptosis.
Flow cytometric analysis confirmed significant increases in apoptotic cells following treatment.
Comparison with Similar Compounds
Core Structural Features
- Triazole-Containing Amides : The 1,2,3-triazole ring is a recurring motif in bioactive compounds due to its stability and ability to participate in click chemistry (e.g., CuAAC reactions) . Analogous compounds, such as those in and , replace the thiophene with benzofuran, indole, or substituted phenyl groups, altering electronic and steric properties.
- Fluorinated Substituents: The 2-fluorophenoxy group is structurally similar to flurbiprofen derivatives () and difluorophenyl-substituted triazoles (), which influence lipophilicity and binding affinity.
Key Structural Variations
Key Observations :
Characterization Techniques
Antifungal and Antiparasitic Activity
Key Findings :
Q & A
Q. What synthetic strategies are employed for the preparation of 2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the thiophene and triazole moieties.
- Step 2 : Coupling of the 2-fluorophenoxy group using nucleophilic substitution or Mitsunobu conditions.
- Step 3 : Amide bond formation between the propanamide backbone and the triazole-methyl group, often using EDCI/HOBt coupling reagents.
Critical parameters include solvent choice (e.g., DMF, acetonitrile), temperature control (60–80°C for CuAAC), and purification via column chromatography or recrystallization .
Q. How is the purity and identity of the compound verified during synthesis?
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization).
- Structural Confirmation : NMR (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy for amide C=O stretch (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and conformational dynamics of this compound?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion.
- Refinement : Use SHELXL for structure solution and refinement, with anisotropic displacement parameters for non-H atoms. WinGX/ORTEP can visualize electron density maps and validate geometry (e.g., bond angles, torsion angles) .
- Challenges : Crystallization may require vapor diffusion with solvents like DMSO/water. Disordered fluorophenyl or thiophene groups necessitate constrained refinement .
Q. How can computational methods predict the biological activity and binding mechanisms of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Key residues (e.g., ATP-binding pockets) are prioritized.
- QSAR : Compare with structurally related compounds (Table 1) to identify pharmacophores. For example, fluorinated aryl groups enhance lipophilicity and target affinity .
Q. Table 1: Comparative Analysis of Structural Analogues
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-3-(benzothiazole) | Fluorophenyl, benzothiazole | Anticancer (IC₅₀ = 1.2 µM) |
| Target Compound | 2-fluorophenoxy, triazole-thiophene | Under investigation |
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Contradictions : For example, unexpected NOE correlations in NMR or split signals due to rotamers.
- Resolution : Use variable-temperature NMR to assess dynamic effects. DFT calculations (Gaussian 16) can simulate spectra and identify low-energy conformers .
Methodological Considerations for Data Contradictions
- Synthetic Yield Variability : Optimize reaction time (e.g., 12–24 hr for CuAAC) and catalyst loading (e.g., 5 mol% CuI). Contradictions in yields may arise from trace moisture or oxygen sensitivity .
- Biological Activity Discrepancies : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity). Use orthogonal assays (e.g., SPR vs. enzymatic inhibition) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
